3-(131I)Iodo-L-tyrosine
Description
Historical Evolution of Radiolabeled Amino Acids in Biomedical Research
The path to using complex molecules like 3-(131I)Iodo-L-tyrosine began with foundational discoveries in radiochemistry and cell biology.
The mid-20th century marked a revolutionary period in biomedical science with the advent of radioactive isotopes. nih.gov Around 1950, researchers began using radiolabeled amino acids as tracers to unravel the complexities of protein synthesis. nih.gov Initially, scientists had to synthesize these labeled compounds themselves from simpler precursors. nih.gov However, the development of cell-free systems from tissues like rat liver was a major breakthrough, enabling the study of protein synthesis outside of a whole organism. nih.gov These systems established that energy, in the form of ATP and GTP, was required for the incorporation of amino acids into proteins. nih.gov Key technical advancements, such as high-speed centrifugation and the discovery of transfer RNA (tRNA), further refined the understanding of the translation process. nih.gov
As the field progressed, specific amino acids were explored for their unique properties as imaging agents. Aromatic amino acids like tyrosine and its derivatives proved particularly suitable due to their favorable biological characteristics and versatile chemistry. nih.gov Tyrosine and its α-methyl-substituted analog, α-methyl-tyrosine, have been successfully labeled with various radionuclides for both Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging. nih.gov An early example of a radiolabeled peptide used in humans was the somatostatin (B550006) analogue [¹²³I-Tyr³]octreotide, developed in 1989 to locate certain tumors. acs.orgsnmjournals.org While effective, this agent faced challenges with high intestinal accumulation, which spurred the development of improved compounds. snmjournals.org This laid the groundwork for a new class of cancer-specific radiopharmaceuticals. thno.org
Iodine-131 (B157037) (¹³¹I) is a significant radionuclide in medicine due to its dual properties: it emits both gamma rays, suitable for imaging, and beta particles, which can be harnessed for therapy. mdpi.com Its half-life of 8.02 days is optimal for a variety of synthetic radiolabeling methods. mdpi.com One of the challenges with directly iodinating proteins or peptides is the potential for deiodination (loss of the iodine atom) within the body. sid.iriaea.org To overcome this, researchers have developed methods using non-metabolizable D-amino acids or other chemical linkers to create more stable radiolabeled molecules. sid.irresearchgate.net In recent years, 4-L-[¹³¹I]iodophenylalanine ([¹³¹I]IPA) has been investigated as a therapeutic agent for recurrent glioblastoma, demonstrating the continued relevance of ¹³¹I-labeled amino acids in oncology research. cancer.govoup.comsnmjournals.org
Significance of this compound in Investigating Amino Acid Transport and Metabolism
3-(¹³¹I)Iodo-L-tyrosine is a valuable tool for probing the intricate systems that govern amino acid uptake and utilization by cells, particularly in the context of cancer research where metabolic pathways are often altered.
Amino acid transporters are proteins embedded in the cell membrane that control the flow of amino acids into and out of the cell. frontiersin.orgnih.gov These transporters are crucial not only for providing the building blocks for protein synthesis but also for cellular signaling and maintaining metabolic homeostasis. nih.govencyclopedia.pub The Human Genome Nomenclature identifies numerous amino acid transporters, grouped into different SLC (solute carrier) gene families. nih.govencyclopedia.pub
Radiolabeled amino acid analogs, like 3-(¹³¹I)Iodo-L-tyrosine and its relatives, are instrumental in studying the function of these transporters. For instance, research on 3-[¹²⁵I]iodo-α-methyl-L-tyrosine ([¹²⁵I]IMT), a structurally similar compound, has shown that its uptake into various cancer cell lines is mediated by specific transport systems, primarily the L-type amino acid transporter 1 (LAT1). kanazawa-u.ac.jpnih.gov Studies have demonstrated that the transport of these iodinated tyrosine derivatives is a key mechanism for their accumulation in tumor cells, which often overexpress transporters like LAT1. snmjournals.orgkanazawa-u.ac.jpnih.gov
| Transporter System | Key Characteristics | Research Findings with Iodinated Tyrosine Analogs |
| System L | Sodium-independent transport of large neutral amino acids (e.g., Leucine (B10760876), Phenylalanine). nih.gov | Primary transport system for [¹²⁵I]IMT and [¹³¹I]IMT into glioblastoma and other cancer cells. nih.govnih.gov The affinity of IMT for the LAT1 transporter is higher than that of natural tyrosine. nih.gov |
| System A | Sodium-dependent transport of small, non-branched neutral amino acids (e.g., Alanine (B10760859), Serine). kanazawa-u.ac.jp | Minor contributor to iodinated tyrosine uptake in some cancer models. kanazawa-u.ac.jp |
| System ASC | Sodium-dependent transport of small neutral amino acids (e.g., Alanine, Serine, Cysteine). snmjournals.org | Implicated in the transport of iodinated phenylalanine derivatives into glioma cells. snmjournals.org |
Tyrosine is a non-essential amino acid that the body primarily synthesizes from phenylalanine. creative-proteomics.comnih.gov It serves as a precursor for a host of vital compounds, including neurotransmitters (dopamine), hormones (thyroid hormones), and pigments (melanin). creative-proteomics.comdrugbank.com The metabolic pathways of tyrosine are complex and essential for normal physiology. researchgate.net
Introducing an iodinated analog like 3-(¹³¹I)Iodo-L-tyrosine into a biological system allows researchers to trace these pathways. Studies on the metabolism of di-iodo-L-tyrosine, a related compound, have shown that it is rapidly deiodinated in normal human subjects, with iodide being the main metabolite found in urine. core.ac.uknih.gov This process of deiodination is a critical aspect of thyroid hormone regulation. Research using α-methylated tyrosine analogs, such as IMT, is particularly insightful because the α-methyl group prevents the molecule from being incorporated into proteins, allowing researchers to isolate and study the transport process itself. snmjournals.org By observing the uptake, distribution, and metabolic fate of 3-(¹³¹I)Iodo-L-tyrosine in various research models, scientists can gain a clearer picture of both normal and abnormal tyrosine metabolism, which is often dysregulated in diseases like phenylketonuria and certain cancers. nih.govoup.comnih.gov
Research Rationale for Investigating 3-(¹³¹I)Iodo-L-tyrosine
The primary motivation for investigating 3-(¹³¹I)Iodo-L-tyrosine and its derivatives stems from their potential to serve as specific tracers for amino acid metabolism and transport, with applications in both medical imaging and targeted radionuclide therapy.
Tumor Imaging and Metabolic Studies: A significant rationale is the potential for improved tumor visualization. aerzteblatt.de Cancer cells often exhibit upregulated amino acid transport systems to support their high proliferation rates. snmjournals.org Compounds like 3-(¹³¹I)Iodo-L-tyrosine can be transported into cells via these systems, such as the L-type amino acid transporter (LAT). nih.gov This selective accumulation allows for imaging of tumors with high contrast relative to normal tissue. aerzteblatt.de For example, studies with the related compound 3-[¹²³I]iodo-alpha-methyl-L-tyrosine ([¹²³I]IMT), which uses the imaging isotope Iodine-123, have shown its utility in single-photon emission tomography (SPECT) for delineating brain gliomas. nih.govresearchgate.net Research on the ¹³¹I-labeled version explores similar principles, with the added dimension of therapeutic potential. koreamed.org
| Cell Type | Uptake (% injected dose/mg protein) | Incubation Time |
|---|---|---|
| Human Monocyte-Macrophages (HMMs) | 34 ± 2 | 40 min |
| Human Glioblastoma Cells (U-138 MG) | 507 ± 50 | 30 min |
This table presents data from a study comparing the uptake of 3-[¹³¹I]iodo-alpha-methyl-L-tyrosine ([¹³¹I]IMT) in non-cancerous immune cells versus glioblastoma cells, highlighting the significantly higher accumulation in tumor cells. nih.gov
Potential for Targeted Radionuclide Therapy: The inclusion of Iodine-131 is a key aspect of the research rationale. ¹³¹I is a beta-emitting radionuclide, meaning it releases high-energy electrons that can damage and kill cells within a short range. This property makes it suitable for targeted radionuclide therapy (TRT). snmjournals.org By attaching ¹³¹I to a molecule like L-tyrosine that is preferentially taken up by tumor cells, the radiation dose can be delivered directly to the tumor while minimizing damage to surrounding healthy tissues. snmjournals.org Research into compounds like p-[¹³¹I]iodo-L-phenylalanine, another iodinated amino acid analog, has demonstrated the efficacy of this approach, showing improved survival in animal models of glioma, especially when combined with external beam radiation. snmjournals.orgsnmjournals.org The prolonged retention of such compounds in tumors makes them promising candidates for therapeutic applications. researchgate.net
Development of Theranostic Agents: The dual emission of gamma and beta radiation from ¹³¹I provides a "theranostic" potential—the ability to both diagnose (via imaging the gamma rays) and treat (via the cell-killing beta particles) with the same agent. nih.gov Research on ¹³¹I-labeled amino acids is driven by this possibility of creating a single compound that can be used to visualize a tumor and subsequently deliver a therapeutic dose of radiation. This approach allows for patient-specific treatment planning and monitoring.
Structure
2D Structure
3D Structure
Properties
CAS No. |
16624-40-1 |
|---|---|
Molecular Formula |
C9H10INO3 |
Molecular Weight |
311.09 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4-hydroxy-3-(131I)iodanylphenyl)propanoic acid |
InChI |
InChI=1S/C9H10INO3/c10-6-3-5(1-2-8(6)12)4-7(11)9(13)14/h1-3,7,12H,4,11H2,(H,13,14)/t7-/m0/s1/i10+4 |
InChI Key |
UQTZMGFTRHFAAM-VIVGTICWSA-N |
SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)[131I])O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)O |
Other CAS No. |
16624-40-1 |
Origin of Product |
United States |
Radiochemical Synthesis and Quality Control Methodologies for 3 131i Iodo L Tyrosine
Strategies for Radioiodination of L-Tyrosine Derivatives
The introduction of the radioactive iodine-131 (B157037) isotope into the L-tyrosine molecule is primarily achieved through electrophilic substitution on the aromatic ring. The presence of the activating hydroxyl group on the tyrosine molecule facilitates this reaction. akjournals.com Several methods have been developed to achieve this, broadly categorized as direct electrophilic radioiodination and precursor-based approaches.
Direct Electrophilic Radioiodination Methods
Direct electrophilic radioiodination is a widely used one-step method for labeling tyrosine-containing molecules. researchgate.net This technique involves the oxidation of radioactive iodide (¹³¹I⁻) to an electrophilic species (I⁺), which then reacts with the electron-rich phenol (B47542) ring of L-tyrosine. akjournals.comresearchgate.net This method is often preferred due to its simplicity and the potential for high radiochemical yields in a short reaction time. akjournals.comresearchgate.net
High no-carrier-added (n.c.a.) radioiodination yields of over 80% have been reported for activated aromatic compounds like L-tyrosine using Iodo-gen in a heterogeneous aqueous system. nih.gov The efficiency of direct electrophilic substitution makes it a method of choice for many researchers. akjournals.com
Precursor-Based Synthesis Approaches (e.g., Organotin Precursors)
Precursor-based methods offer an alternative route to radioiodination, particularly for less activated molecules or when greater control over the reaction is desired. Organotin precursors, such as those involving tributylstannyl groups, are commonly employed. nih.govresearchgate.net In this approach, a non-radioactive precursor molecule containing a tin group is first synthesized. This precursor then undergoes an iododestannylation reaction, where the tin group is replaced by the radioactive iodine isotope. nih.gov
This method has been successfully used to prepare various radioiodinated tyrosine analogs with good radiochemical yields (51-78%) and high radiochemical purity (>98%). nih.govnih.govresearchgate.net For instance, an improved method for synthesizing 4-(¹³¹I)Iodo-L-phenylalanine via iododestannylation of a precursor resulted in a radiochemical yield of 90 ± 6% and greater than 99% radiochemical purity.
Role of Oxidizing Agents and Reaction Conditions (e.g., Chloramine-T, Peracetic Acid, Cu(II))
The success of radioiodination reactions is highly dependent on the choice of oxidizing agent and the optimization of reaction conditions such as pH, temperature, and reactant concentrations.
Chloramine-T (CAT): Chloramine-T is a common and effective oxidizing agent used to convert iodide to its electrophilic form for labeling. akjournals.comresearchgate.netijrr.com It is water-soluble, which allows for easily controlled iodination reactions. ijrr.com Studies have shown that by optimizing conditions such as using Chloramine-T at a specific concentration and a pH of 7.0, a high radiochemical yield of up to 85% for L-[¹³¹I]iodotyrosine can be achieved. akjournals.com However, Chloramine-T is a strong oxidizing agent and can potentially damage sensitive molecules like peptides and proteins. researchgate.netnih.gov
Peracetic Acid: Peracetic acid is another oxidizing agent that has been shown to be effective, particularly for sensitive substrates. mdpi.com In a comparison of different oxidizing agents for labeling organotin arene derivatives, peracetic acid provided the target compound in 99% radiochemical yield and 99% radiochemical purity, avoiding the formation of chlorinated by-products that can occur with Chloramine-T. mdpi.com
Copper (II) Catalysis: Copper salts, specifically Cu(II), can be used to facilitate nucleophilic radioiodination reactions. mdpi.com This is particularly useful in isotope exchange reactions. For example, [¹³¹I]IPA has been obtained by isotope exchange for radioactive iodine in the presence of Cu(II). nih.gov This method involves heating the reaction mixture to high temperatures (e.g., 165 °C) to achieve high radiochemical yields. nih.gov
Table 1: Comparison of Radioiodination Methods and Conditions
| Method | Oxidizing Agent/Catalyst | Precursor | Typical Radiochemical Yield | Key Features |
| Direct Electrophilic Radioiodination | Chloramine-T | L-Tyrosine | Up to 85% akjournals.com | Simple, one-step process. akjournals.com |
| Direct Electrophilic Radioiodination | Iodo-gen | L-Tyrosine | >80% nih.gov | Suitable for activated aromatic compounds. nih.gov |
| Precursor-Based Synthesis | Peracetic Acid | Organotin derivative | 99% mdpi.com | Good for sensitive substrates, high purity. mdpi.com |
| Precursor-Based Synthesis | Chloramine-T | N-Boc-4-(tri-n-butylstannyl)-L-phenylalanine methylester | 90 ± 6% researchgate.net | High yield and purity. |
| Isotope Exchange | Copper (II) | p-iodo-L-phenylalanine | 88% ± 10% nih.gov | Involves high temperatures. nih.gov |
Purification and Isolation Techniques
After the radiolabeling reaction, the desired 3-(¹³¹I)Iodo-L-tyrosine must be separated from unreacted iodide, by-products, and other impurities to ensure high radiochemical purity. Chromatographic methods are essential for this purification process.
High-Performance Liquid Chromatography (HPLC) in Radiotracer Purification
High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the purification and quality control of radiopharmaceuticals. akjournals.commdpi.com Reverse-phase HPLC (RP-HPLC) is particularly effective for separating the radiolabeled product from starting materials and impurities. akjournals.comijrr.com
In the synthesis of L-[¹³¹I]iodotyrosine, the product can be purified by RP-HPLC to achieve a radiochemical purity greater than 97%. akjournals.com The collected fractions containing the purified product are then typically evaporated and redissolved in a suitable buffer solution for subsequent use. akjournals.com HPLC is also crucial for the quality control of the final product, allowing for the determination of radiochemical purity by separating the desired compound from any radioactive impurities. mdpi.comsnmjournals.org
Other Chromatographic Methods for Radiochemical Purity
Besides HPLC, other chromatographic techniques can be employed for purification and analysis.
Sep-Pak Cartridges: Solid-phase extraction using Sep-Pak cartridges can be used for the initial purification of the labeled peptide, separating it from unreacted iodide and other small molecules. iaea.org
Size-Exclusion Chromatography: Columns like Sephadex G-25 can be used to separate the labeled peptide from smaller molecules based on size, which is a common step in the purification of radioiodinated peptides. ijrr.com
Thin-Layer Chromatography (TLC): While not as high-resolution as HPLC, TLC can be a rapid method for assessing the radiochemical purity of the labeled compound.
Radiochemical Yield and Purity Assessment in Research Synthesis
The successful synthesis of 3-(131I)Iodo-L-tyrosine for research applications is critically dependent on achieving high radiochemical yield and purity. Assessment of these parameters is a crucial step in the quality control process, ensuring the product is suitable for its intended scientific use. Research findings have detailed various methodologies to quantify yield and purity, along with optimizing reaction conditions to maximize these outcomes.
Detailed research has been conducted to optimize the parameters influencing the radiochemical yield of L-[131I]iodotyrosine. akjournals.com In studies utilizing Chloramine-T as an oxidizing agent for direct electrophilic radioiodination, several factors have been shown to significantly affect the yield. A key finding is that the concentration of the precursor, L-tyrosine, does not have a significant impact on the radiochemical yield of L-[131I]iodotyrosine. akjournals.com However, the concentration of the oxidizing agent, Chloramine-T, and the pH of the reaction medium are critical. For instance, at a pH of 1.0, a maximum radiochemical yield of 66% was achieved with a Chloramine-T concentration of 5x10⁻⁶M. akjournals.com Increasing the concentration beyond this point led to a slight decrease in yield. akjournals.com By adjusting the pH to 7.0, a significantly higher radiochemical yield of up to 85% has been reported. akjournals.com The reaction time also plays a role, with yields being determined at various intervals to establish the optimal duration. akjournals.com
For related radioiodinated amino acids, such as 4-[131I]Iodo-L-phenylalanine (131I-IPA), isotopic exchange methods have produced radiochemical yields of 88% ± 10%. nih.govsnmjournals.org An alternative single-step synthesis for this compound using a tin precursor reported an average radiochemical yield of 90.0 ± 3.8% with Iodine-131. nih.gov Synthesis of other compounds, like N-succinimidyl 3-[131I]iodo-4-phosphonomethylbenzoate ([131I]SIPMB), has resulted in radiochemical yields of around 40%, while its corresponding free acid was prepared in an 80% yield. acs.org For L-3-[123I]iodo-α-methyltyrosine (IMT), a related tyrosine analog, synthesis has yielded radiochemical yields in the range of 50%–65%. snmjournals.org
The assessment of radiochemical purity is predominantly accomplished using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is the most common method, utilizing a reverse-phase (RP) column, such as RP-18, to separate the desired radiolabeled compound from unreacted radioiodide and other by-products. akjournals.comsnmjournals.orgnih.gov Using this method, radiochemical purities of greater than 97% for L-[131I]iodotyrosine and over 99% for compounds like 131I-IPA and IMT have been consistently achieved. akjournals.comnih.govsnmjournals.org
Another technique employed for purity assessment is Thin-Layer Chromatography (TLC). iaea.org For instance, the radiochemical purity of Iodine-131 has been determined using TLC with 70% methanol (B129727) as the developing solvent, which effectively separates radioiodide (at Rf 0.7) from impurities like iodate (B108269) and periodate (B1199274) (at Rf 0.3), demonstrating purities of ≥ 98.7%. iaea.org The stability of the final product is also a component of quality control, as self-decomposition can lower radiochemical purity over time. iaea.org
The following tables summarize research findings on the radiochemical yield and purity of this compound and related compounds.
Table 1: Radiochemical Yield of Radioiodinated Amino Acids in Research Synthesis This table is interactive. Users can sort and filter the data.
| Compound | Synthesis Method | Radiochemical Yield (%) | Source(s) |
|---|---|---|---|
| L-[131I]Iodotyrosine | Direct Electrophilic Iodination (Chloramine-T, pH 7.0) | Up to 85% | akjournals.com |
| L-[131I]Iodotyrosine | Direct Electrophilic Iodination (Chloramine-T, pH 1.0) | 66% | akjournals.com |
| 4-[131I]Iodo-L-phenylalanine | Isotopic Exchange | 88 ± 10% | nih.govsnmjournals.orgnih.gov |
| 4-[131I]Iodo-L-phenylalanine | Iododestannylation (single step) | 90.0 ± 3.8% | nih.gov |
| L-3-[123I]Iodo-α-methyltyrosine | IODO-GEN Iodination | 50 - 65% | snmjournals.org |
| N-succinimidyl 3-[131I]iodo-4-phosphonomethylbenzoate | Iododestannylation | 40% | acs.org |
Table 2: Radiochemical Purity Assessment of Radioiodinated Amino Acids This table is interactive. Users can sort and filter the data.
| Compound | Quality Control Method | Radiochemical Purity | Source(s) |
|---|---|---|---|
| L-[131I]Iodotyrosine | HPLC (Reverse Phase) | > 97% | akjournals.com |
| L-3-[123I]Iodo-α-methyltyrosine | HPLC (RP-18) | 99% | snmjournals.org |
| 4-[131I]Iodo-L-phenylalanine | HPLC | > 99% | nih.gov |
Biochemical Pathways and Cellular Interactions in Research Models
Amino Acid Transport Mechanisms Mediated by 3-(131I)Iodo-L-tyrosine
The cellular uptake of this compound is a critical determinant of its distribution in research models and is primarily facilitated by specific amino acid transport systems. These transporters, expressed on the cell membrane, recognize and shuttle the molecule into the cell. The dominant mechanism involves the sodium-independent System L, though other transporters may contribute depending on the specific cell type and experimental conditions.
Research has consistently demonstrated that the transport of 3-iodo-L-tyrosine and its analogs is predominantly mediated by the L-type amino acid transporter (LAT) family, a major route for the cellular uptake of large neutral amino acids. nih.gov
LAT1 and LAT2: The LAT1 isoform, which requires association with the heavy chain 4F2hc (CD98) for its function, shows a high affinity for 3-iodo-L-tyrosine. kanazawa-u.ac.jp Studies using Xenopus laevis oocytes co-expressing human LAT1 (hLAT1) and h4F2hc confirmed that hLAT1 mediates the transport of this iodinated amino acid. kanazawa-u.ac.jpnih.gov The introduction of a hydrophobic iodine atom into the benzene (B151609) ring of tyrosine appears to result in a higher transport affinity for LAT1 compared to the parent L-tyrosine. kanazawa-u.ac.jp The transporter's specificity is highlighted by the finding that while it can accommodate the 3-iodo substitution, it is unable to transport a 3,5-diiodinated tyrosine residue. kanazawa-u.ac.jp In various human cancer cell lines, including glioma and small-cell lung cancer, transport is dominated by a 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH)-sensitive mechanism, which is characteristic of System L. psu.edunih.gov
In contrast, the LAT2 isoform appears to be less involved. An examination of isoform selectivity for the related compound 3-[¹²⁵I]iodo-α-methyl-L-tyrosine ([¹²⁵I]IMT) in oocytes showed that uptake via hLAT1 was nearly six times higher than that via hLAT2, suggesting that 3-iodo-L-tyrosine transport is LAT1-selective.
LAT3 and LAT4: While direct transport studies of this compound via LAT3 and LAT4 are limited, the known substrate specificities of these transporters provide context. LAT3 has a high affinity for large neutral amino acids like leucine (B10760876) and isoleucine, while LAT4 prefers smaller neutral amino acids such as alanine (B10760859) and serine. Given that 3-iodo-L-tyrosine is a large aromatic amino acid, its interaction with LAT3 is more plausible than with LAT4.
In contrast to the prominent role of System L, the involvement of sodium-dependent transporters like System A and System ASC appears to be minimal. In studies on human glioma cells, the uptake of the related tracer IMT was not significantly affected by 2-(methylamino)-isobutyric acid (MeAIB), a specific inhibitor of System A, ruling out a significant role for this transport system. psu.edu Similarly, the transport of 3-(¹²⁵I)Iodo-L-tyrosine in Chinese hamster ovary cells showed high specificity for System L, while other tracers showed some affinity for System ASC, suggesting limited involvement for 3-iodo-L-tyrosine itself.
Beyond System L, other transport systems may play a role in specific cellular contexts. System T, a sodium-independent transporter with a preference for aromatic amino acids, has been implicated. kanazawa-u.ac.jp In a study using U266 human myeloma cells, the influx of iodinated tyrosine analogs was partially insensitive to the System L inhibitor BCH but was significantly reduced by tryptophan. This finding suggests the involvement of System T, which was responsible for approximately 43.8% of the tracer's influx in this particular cell line. kanazawa-u.ac.jpnih.gov
Kinetic studies provide quantitative measures of the affinity (Km, Michaelis constant) and capacity (Vmax, maximum transport velocity) of transporters for 3-iodo-L-tyrosine. In Xenopus laevis oocytes expressing human LAT1, the transport of 3-[¹²⁵I]iodo-L-tyrosine followed Michaelis-Menten kinetics. kanazawa-u.ac.jpnih.gov These experiments determined a high-affinity transport mechanism.
A comparative kinetic analysis revealed that the introduction of iodine at the 3-position increases the affinity of the molecule for the LAT1 transporter when compared to its natural parent, L-tyrosine. kanazawa-u.ac.jpnih.gov
| Substrate | Km (μM) | Reference |
|---|---|---|
| 3-[¹²⁵I]Iodo-L-tyrosine | 12.6 ± 6.1 | kanazawa-u.ac.jpnih.gov |
| L-Tyrosine | 29.0 ± 5.1 | kanazawa-u.ac.jpnih.gov |
| 3-[¹²⁵I]Iodo-α-methyl-L-tyrosine | 22.6 ± 4.1 | kanazawa-u.ac.jpnih.gov |
For context, kinetic analysis of the related tracer [¹²³I]IMT in human GOS3 glioma cells, where transport is also mediated by System L, yielded a high-affinity Km of 20.1 ± 1.5 μM and a Vmax of 34.8 ± 1.9 nmol/mg protein/10 min. nih.gov
The transport of 3-iodo-L-tyrosine is highly stereospecific, with a strong preference for the L-isomer, consistent with the properties of its primary transporter, LAT1. Inhibition studies showed that the uptake of [¹²⁵I]IMT via human LAT1 was significantly decreased by various L-amino acids, demonstrating high stereoselectivity for the L-isomers of tyrosine, histidine, tryptophan, valine, and isoleucine. nih.gov In vivo studies in mice also confirmed that radioiodinated L-meta-tyrosine accumulated in the brain stereospecifically. nih.gov This inherent preference for the L-isomer is a defining characteristic of its cellular interaction through these transport systems.
Metabolic Fates and Biotransformation in Experimental Systems
Unlike alpha-methylated analogs such as IMT, which are designed to be metabolically inert, this compound can undergo biotransformation. kanazawa-u.ac.jp Its metabolic fate is influenced by its structural similarity to endogenous L-tyrosine.
One significant metabolic pathway is deiodination. The enzyme iodotyrosine deiodinase, also known as iodotyrosine dehalogenase-1 (DEHAL1), is responsible for removing iodine from monoiodotyrosine (MIT) and diiodotyrosine (DIT). researchgate.net This process is crucial in the thyroid gland for salvaging and recycling iodide for new thyroid hormone synthesis. researchgate.net In vitro studies have also shown that L-amino acid oxidase can metabolize monoiodotyrosine, leading to deamination to form the corresponding alpha-keto acid, followed by deiodination to release inorganic iodide. nih.govoup.com
Another potential metabolic fate is incorporation into proteins. However, in the context of cancer cell models, this pathway appears to be insignificant. A study on U266 human myeloma cells found that less than 2% of the radioactivity from iodinated L-tyrosine was found in the acid-precipitable fraction, indicating that the tracer does not enter protein synthesis to a significant degree in this model. nih.gov While it has been shown that 3-iodo-L-tyrosine can be incorporated into proteins in engineered E. coli systems using a specifically mutated tyrosyl-tRNA synthetase, this does not reflect the typical metabolic process in mammalian cells. nih.gov
Finally, as a derivative of tyrosine, 3-iodo-L-tyrosine is recognized as an intermediate in the synthesis of thyroid hormones. wikipedia.orgcloud-clone.com It can combine with diiodotyrosine within the thyroid colloid to form triiodothyronine (T3). wikipedia.org
Interaction with Tyrosine Kinase Pathways in Research
The interaction of 3-Iodo-L-tyrosine with the broad family of tyrosine kinases appears to be highly specific. As a tyrosine analog, it primarily interacts with enzymes that use tyrosine as a substrate. While extensive research on its effects across all tyrosine kinase signaling pathways is limited, its most well-documented interaction is with tyrosine hydroxylase, a specialized tyrosine kinase. There is no significant evidence to suggest that 3-Iodo-L-tyrosine broadly inhibits receptor tyrosine kinases such as the epidermal growth factor receptor (EGFR). nih.gov
3-Iodo-L-tyrosine is a known inhibitor of the enzyme tyrosine hydroxylase (TH). wikipedia.orgmedchemexpress.comscientificlabs.co.uk Tyrosine hydroxylase is a critical enzyme that catalyzes the conversion of L-tyrosine to dihydroxyphenylalanine (DOPA), which is the rate-limiting step in the synthesis of catecholamines. scbt.com
The inhibitory action of 3-Iodo-L-tyrosine is reversible and competitive. wikipedia.orgscbt.com It competes with the natural substrate, L-tyrosine, for binding to the active site of the enzyme. scbt.com Research has determined its inhibitor constant (Ki) to be approximately 0.39 µM. caymanchem.com This inhibitory property has been utilized in various experimental models, including in Drosophila and silkworm pupae, to study the effects of reduced tyrosine hydroxylase activity. scientificlabs.co.ukoup.com
| Enzyme | Action of 3-Iodo-L-tyrosine | Mechanism | Inhibitor Constant (Ki) |
|---|---|---|---|
| Tyrosine Hydroxylase (TH) | Inhibition | Competitive with L-tyrosine | ~0.39 µM |
Table 2: Inhibitory Action of 3-Iodo-L-tyrosine on Tyrosine Hydroxylase. scbt.comcaymanchem.com
The inhibition of tyrosine hydroxylase by 3-Iodo-L-tyrosine has direct and significant implications for research on catecholamine biosynthesis. scbt.com By blocking the rate-limiting step, 3-Iodo-L-tyrosine effectively decreases the synthesis of the neurotransmitters dopamine (B1211576), norepinephrine, and epinephrine. scbt.comoup.com
This property makes it a valuable pharmacological tool in experimental settings. For instance, it has been used in studies to investigate the physiological and behavioral consequences of reduced dopamine levels. wikipedia.orgoup.com In one study, planarians exposed to 3-Iodo-L-tyrosine showed a significant decrease in dopamine concentrations in regenerated head tissues. oup.com Another study used the compound to alter dopamine levels in Drosophila melanogaster to examine its effects on social spacing. wikipedia.org These research applications demonstrate how the specific enzymatic interaction of 3-Iodo-L-tyrosine can be leveraged to explore the complex roles of catecholamines in various biological processes.
In Vitro Research Applications and Methodologies
Cell Line Models for Transport Studies
A diverse range of cell lines has been employed to investigate the transport characteristics of 3-(131I)Iodo-L-tyrosine, each offering a unique model system to dissect the roles of different amino acid transporters.
Glioma cell lines have been extensively used to study the transport of this compound, reflecting the clinical interest in this tracer for brain tumor imaging. In the human glioma cell line 86HG-39, the transport of the compound is contingent on the proliferation rate of the cells and is predominantly mediated by the amino acid transport system L. nih.govnih.govsemanticscholar.org This dependency on proliferation is observed through different growth phases, with transport being significantly increased during the lag and exponential growth phases compared to the plateau phase. nih.govpsu.edu Inhibition studies in 86HG-39 cells demonstrated that 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH), a specific inhibitor of system L, markedly reduced the uptake of the tracer by 90%-98%. nih.gov Conversely, the system A inhibitor 2-(methylamino)-isobutyric acid (MeAIB) had no significant effect, underscoring the primary role of system L in this cell line. nih.gov Furthermore, the transport in these cells is largely sodium-independent. nih.gov
Kinetic studies in the human GOS3 glioma cell line determined a high-affinity transport system with an apparent Michaelis constant (K_m) of 20.1 ± 1.5 µM and a maximum transport velocity (V_max) of 34.8 ± 1.9 nmol/mg protein/10 min. nih.gov Competitive inhibition experiments in GOS3 cells also confirmed that the transport is principally mediated by the sodium-independent system L. nih.gov In rat C6 glioma cells, the uptake of a similar tracer, L-3-[123I]iodo-alpha-methyltyrosine, was found to be predominantly mediated by the L and ASC transport systems. sigmaaldrich.com The human glioblastoma cell line U-138 MG has also been utilized in comparative uptake studies.
The human colon adenocarcinoma cell line, DLD-1, has been instrumental in characterizing the transport of radioiodinated L-tyrosine analogues. Studies have revealed that uptake in these cells involves primarily the Na+-independent system L, with a smaller contribution from Na+-dependent systems. The transport kinetics in DLD-1 cells followed Michaelis-Menten kinetics, with a determined K_m of 78 µM and a V_max of 333 pmol/10^6 cells per minute in a Na+-free buffer. This indicates a significant role for the L-type amino acid transporter 1 (LAT1) in the uptake of this compound in this cancer cell model.
Research utilizing the human myeloma cell line U266 has provided evidence for the involvement of multiple transport systems in the uptake of this compound. In these cells, the influx of the tracer is mediated by both System L and System T amino acid transporters. nih.gov Kinetic analysis of the transport in U266 cells revealed a Michaelis constant (K_m) of 107.9 µM and a maximum velocity (V_max) of 4.199 nmol per mg protein per 20 seconds. nih.gov Inhibition experiments showed that BCH, the System L inhibitor, reduced the influx by approximately 39%, while the remaining uptake was further reduced by tryptophan, a substrate for System T. nih.gov
The porcine kidney epithelial cell line LLC-PK1, which forms polarized monolayers, has been used to model the transcellular transport (secretion and reabsorption) of this compound. These studies have shown bi-directional transport of the compound across the cell monolayers. The accumulation of the tracer was observed from both the apical and basolateral sides. Inhibition experiments with BCH and 2-aminoisobutyric acid pointed to the involvement of both system L and system A in the transport process.
Studies with primary human monocyte-macrophages have shown that the accumulation of this compound is mainly mediated by an L-like amino acid transport system. The uptake in non-stimulated HMMs was found to be exclusively sodium-independent and could be inhibited by BCH. Interestingly, stimulation of these cells with endotoxin (B1171834) (LPS) led to a significant increase in tracer uptake, approximately doubling it. This increase was associated with the induction of an additional Na+-dependent transport mechanism.
Uptake and Efflux Kinetics in Cellular Systems
The uptake of this compound in various cellular systems is characterized by rapid kinetics, often reaching a plateau within minutes. nih.gov The transport is a carrier-mediated process that follows Michaelis-Menten kinetics, indicative of a saturable transport system. The kinetic parameters, Michaelis constant (K_m) and maximum transport velocity (V_max), have been determined in several cell lines, providing quantitative measures of the affinity of the transporter for the substrate and the maximum rate of transport.
Efflux, the process of the compound moving out of the cell, is an important aspect of its net accumulation. In some systems, the uptake has been described as reversible, suggesting an active efflux mechanism. nih.gov For instance, in Xenopus laevis oocytes expressing human L-type amino acid transporter 1 (hLAT1), the efflux of a similar tracer was highly stimulated by the presence of extracellular L-leucine, indicating an exchange mechanism via the transporter.
The following table summarizes the key kinetic parameters for the uptake of radioiodinated L-tyrosine analogues in different cell lines.
| Cell Line | Predominant Transporter(s) | K_m (µM) | V_max |
| GOS3 (Glioma) | System L | 20.1 ± 1.5 | 34.8 ± 1.9 nmol/mg protein/10 min |
| DLD-1 (Colon Cancer) | System L (LAT1), Na+-dependent system(s) | 78 | 333 pmol/10^6 cells/min |
| U266 (Myeloma) | System L, System T | 107.9 | 4.199 nmol/mg protein/20 s |
Time Course and Concentration Dependency
Understanding the kinetics of 3-(¹³¹I)Iodo-L-tyrosine uptake is fundamental to its application as a research tool. Time course and concentration dependency studies reveal the rate at which the compound is transported into cells and the characteristics of the transport systems involved.
In studies with human myeloma (U266) cells, the influx of the related tracer 3-[¹²⁵I]iodo-L-alpha-methyltyrosine was found to be rapid, with uptake measured over short time intervals to determine the initial velocity of transport. sigmaaldrich.com Similarly, in human small-cell lung cancer (GLC4) cells, uptake of the tracer reached a plateau within 5 minutes. researchgate.net
Concentration dependency studies are performed by incubating cells with increasing concentrations of the non-radiolabeled compound alongside a fixed amount of the radiolabeled tracer. This allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and the maximum velocity (Vmax), which describe the affinity of the transporter for the substrate and the maximum transport rate, respectively. For instance, in U266 human myeloma cells, the transport of 3-[¹²⁵I]iodo-L-alpha-methyltyrosine exhibited a Km of 107.9 µM and a Vmax of 4.199 nmol per mg of protein per 20 seconds. sigmaaldrich.com In Xenopus laevis oocytes expressing the human L-type amino acid transporter 1 (LAT1), the Km for 3-[¹²⁵I]iodo-L-tyrosine was determined to be 12.6 ± 6.1 µM.
Table 1: Kinetic Parameters of 3-Iodo-L-tyrosine Analogs in Different In Vitro Systems
| Cell/System Type | Compound | Km (µM) | Vmax |
| U266 Human Myeloma Cells | 3-[¹²⁵I]iodo-L-alpha-methyltyrosine | 107.9 | 4.199 nmol/mg protein/20s |
| hLAT1-expressing Oocytes | 3-[¹²⁵I]iodo-L-tyrosine | 12.6 ± 6.1 | Not Reported |
| DLD-1 Colon Cancer Cells | 3-[¹²⁵I]iodo-α-methyl-L-tyrosine | 78 | 333 pmol/10⁶ cells/min |
Inhibition Studies with Amino Acid Analogues and Drugs
To identify the specific transport systems responsible for 3-(¹³¹I)Iodo-L-tyrosine uptake, inhibition studies are conducted using a panel of amino acid analogs and drugs known to be substrates or inhibitors of particular transporters. By observing the degree to which these compounds reduce the uptake of the radiolabeled tracer, researchers can infer the involvement of specific transport pathways.
For example, the uptake of 3-[¹²⁵I]iodo-α-methyl-L-tyrosine in DLD-1 colon cancer cells was significantly inhibited by neutral amino acids with large, branched, or aromatic side chains, which are characteristic substrates of the L-type amino acid transport system (System L). thermofisher.com In human monocyte-macrophages, uptake of 3-[¹³¹I]iodo-α-methyl-L-tyrosine was inhibitable by 2-aminobicyclo thermofisher.comnih.govnih.govheptane-2-carboxylic acid (BCH), a classic inhibitor of System L. nih.gov In U266 myeloma cells, BCH reduced the influx of a similar tracer by 39.0%, while tryptophan further reduced the remaining uptake, suggesting the involvement of another transport system, System T. sigmaaldrich.com
Table 2: Inhibition of 3-Iodo-L-tyrosine Analog Uptake by Amino Acid Analogs and Drugs
| Cell Line | Inhibitor (Concentration) | Percent Inhibition of Uptake |
| DLD-1 Colon Cancer | L-Tyrosine (1 mM) | >90% |
| L-DOPA (1 mM) | >90% | |
| L-Phenylalanine (1 mM) | >90% | |
| Human Monocyte-Macrophages | BCH | Significant Inhibition |
| MeAIB | No Significant Inhibition | |
| U266 Human Myeloma | BCH | 39.0 ± 3.3% |
| Tryptophan | 43.8 ± 3.5% (of BCH-insensitive uptake) |
Methodologies for Assessing Metabolic Stability in Cell Cultures
Assessing the metabolic stability of 3-(¹³¹I)Iodo-L-tyrosine in cell cultures is essential to ensure that the detected radioactivity corresponds to the intact tracer rather than its metabolites. A key aspect of this is determining the extent to which the compound is incorporated into proteins.
A common method to evaluate protein incorporation is acid precipitation . sigmaaldrich.com This technique involves treating the cell lysate with an acid, typically trichloroacetic acid (TCA). The acid causes proteins to denature and precipitate out of solution. The precipitated proteins can then be separated from the soluble fraction (containing free amino acids and small molecules) by centrifugation. The amount of radioactivity in the protein pellet compared to the supernatant indicates the degree of incorporation into newly synthesized proteins. For amino acid analogs like 3-[¹²⁵I]iodo-L-alpha-methyltyrosine, studies in U266 myeloma cells have shown that less than 2% of the radioactivity is found in the acid-precipitable fraction, indicating that it is not significantly incorporated into proteins. sigmaaldrich.com This metabolic stability is a desirable characteristic for a tracer intended to measure amino acid transport.
Further analysis of metabolic stability can be achieved through chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) . Cell extracts can be analyzed by radio-HPLC to separate the parent compound from any potential radiolabeled metabolites that may have formed within the cell. This provides a more detailed profile of the metabolic fate of the tracer.
Preclinical in Vivo Research Methodologies and Observations
Animal Models in Radiotracer Research
The selection of an appropriate animal model is crucial for obtaining translatable data in radiotracer research. Rodent models are widely used due to their physiological similarities to humans and the availability of well-characterized disease models.
Mice and rats are the most frequently utilized species for in vivo preclinical studies to understand the absorption, distribution, metabolism, and excretion of a drug or radiotracer. researchgate.net In the context of radioiodinated tyrosine derivatives, both mice and rats have been employed to investigate biodistribution and pharmacokinetics. nih.govresearchgate.net Studies in ddY mice and Wistar rats, for instance, have been instrumental in characterizing the whole-body distribution and clearance mechanisms of these compounds. researchgate.netnih.gov These models allow for the collection of tissues and fluids at various time points post-injection to quantify the concentration of the radiotracer in different organs, providing a comprehensive pharmacokinetic profile. kuleuven.be Genetically modified rodent models can also offer valuable insights into the specific roles of drug-metabolizing enzymes and transporters. kuleuven.be
To evaluate the potential of 3-(¹³¹I)Iodo-L-tyrosine and similar amino acid analogs for brain tumor imaging and therapy, specific glioma models in rats are employed. These models involve the stereotactic implantation of glioma cells into the rat brain, creating a tumor that mimics human glioblastoma. mdpi.commdpi.com
Commonly used models include:
F98 Glioma: This is a syngeneic model where F98 rat glioma cells are implanted into Fischer 344 rats. mdpi.commdpi.com The F98 model is known for its aggressive growth and resistance to therapy, making it a stringent model for evaluating new treatments. mdpi.comresearchgate.net
Tx3868 and A1207 Glioblastoma: These are xenograft models where human glioblastoma cell lines (Tx3868 and A1207) are implanted into the brains of immunodeficient rats, such as RNU nude rats. mdpi.commdpi.com These models are valuable for studying the efficacy of novel compounds against human-derived tumors. mdpi.com
These orthotopic glioma models in rats are essential for studying tumor uptake, retention, and the ability of the radiotracer to cross the blood-brain barrier to reach its target. mdpi.commdpi.comnih.gov
Biodistribution Studies in Research Animals
Biodistribution studies are performed to determine the time-dependent distribution and clearance of a radiotracer throughout the body of a research animal.
Following systemic administration in animal models, radioiodinated amino acids like 3-(¹³¹I)Iodo-L-tyrosine exhibit a characteristic pattern of tissue distribution and clearance. A significant observation is the marked accumulation of the tracer in the kidneys, followed by rapid urinary excretion. researchgate.netnih.gov In studies using mice, it was found that at 6 hours after administration of a similar compound, 3-iodo-alpha-methyl-L-tyrosine (IMT), 77.51% of the injected dose was excreted through the urinary tract, while only 0.25% was found in the feces. nih.gov This predominantly renal clearance pathway is a key pharmacokinetic feature. Besides the kidneys, uptake is also observed in other organs, but the rapid clearance from non-target tissues is a desirable characteristic for imaging agents. researchgate.net
Table 1: Biodistribution of [¹²⁵I]IMT in Mice (% Injected Dose)
| Organ | 1 hour | 6 hours |
| Blood | 1.83 | 0.15 |
| Liver | 2.11 | 0.24 |
| Pancreas | 2.74 | 0.33 |
| Spleen | 0.58 | 0.08 |
| Kidney | 21.01 | 1.88 |
| Stomach | 0.53 | 0.25 |
| Intestine | 3.51 | 0.68 |
| Urine | 57.05 | 77.51 |
| Feces | 0.05 | 0.25 |
| Data derived from studies on the similar compound 3-iodo-alpha-methyl-L-tyrosine (IMT). Source: Adapted from Annals of Nuclear Medicine. |
A critical factor for a brain tumor imaging agent is its ability to cross the blood-brain barrier (BBB). Amino acid analogs like 3-(¹³¹I)Iodo-L-tyrosine are designed to utilize the large neutral amino acid (LNAA) transport system to penetrate the BBB. In vivo studies in healthy rats have demonstrated that these tracers can pass the BBB and subsequently clear from normal brain tissue. nih.gov In rat glioma models, the uptake of these radiolabeled amino acids in the tumor is substantially higher than in the surrounding healthy brain parenchyma. nih.gov This increased accumulation is attributed to the upregulation of amino acid transporters in rapidly proliferating glioma cells. Studies have shown that the uptake of O-(2-¹⁸F-fluoroethyl)-L-tyrosine (¹⁸F-FET), another tyrosine analog, in gliomas appears to be largely independent of BBB permeability, suggesting that the transport mechanism is efficient even with a relatively intact barrier.
The stereochemistry of amino acid tracers plays a significant role in their biological behavior. The naturally occurring L-isomers are typically substrates for amino acid transporters and are incorporated into metabolic pathways. researchgate.netnih.gov In contrast, the D-isomers are not. Animal studies comparing the L- and D-isomers of radioiodinated amino acids have revealed important differences in their pharmacokinetics.
While the L-isomer is readily transported into cells via systems like the L-type amino acid transporter-1 (LAT1), the D-isomer often shows reduced affinity for these transporters. nih.govmdpi.com However, some research in animal tumor models has suggested that D-enantiomers may offer advantages for tumor imaging. researchgate.net For example, studies comparing the D- and L-isomers of 2-[¹²³I]iodo-phenylalanine in rat and mouse tumor models found that the D-isomer exhibited equal tumor uptake but with longer retention and faster clearance from non-target tissues, resulting in improved tumor contrast. researchgate.net Similarly, a direct comparison of the uptake of [¹²³I/¹²⁵I]-2-iodo-D-tyrosine and its L-isomer was conducted in R1M tumor-bearing rats to evaluate these potential benefits in vivo. mdpi.com This stereoselectivity is crucial, as the transport systems, particularly system L, are the primary mediators for the uptake of these compounds into tumor cells. nih.gov
In Vivo Metabolic Stability Assessment in Animal Models
The in vivo metabolic stability of radiolabeled tyrosine analogs is a critical factor in their efficacy as imaging agents, ensuring that the detected signal originates from the intact tracer accumulating in the target tissue rather than from its metabolites. Preclinical studies in animal models have demonstrated the high in vivo stability of radioiodinated L-tyrosine derivatives.
In a study involving CD1 nu/nu mice with xenotransplanted human glioblastoma, the radiopharmaceutical showed high stability in vivo. researchgate.net The primary route of excretion was observed to be renal. researchgate.net Animal experiments using a closely related compound, L-3-[124I]iodo-alpha-methyltyrosine, in mice confirmed the accumulation of the tracer in its intact form within the brain. nih.gov A key observation from this research was the lack of incorporation of the tracer into proteins. nih.gov This is significant because it indicates that the molecule remains metabolically separate from the endogenous amino acid pool used for protein synthesis, thus ensuring that the imaging signal is a direct measure of its transport and accumulation. nih.gov This metabolic inertness is a desirable characteristic for a tumor imaging agent, as it simplifies the interpretation of the imaging data.
Imaging Modalities in Preclinical Research
Single-Photon Emission Computed Tomography (SPECT) is a cornerstone imaging modality in the preclinical evaluation of 3-(131I)Iodo-L-tyrosine and its analogs. Animal studies utilize SPECT to non-invasively visualize and quantify the biodistribution and tumor-targeting efficacy of these radiotracers.
In vivo dynamic imaging studies in rhabdomyosarcoma (R1M) tumor-bearing rats using 3-(123I)-Iodo-L-alpha-methyltyrosine (an analog of this compound) have provided detailed insights into its uptake kinetics. nih.gov These studies generated time-activity curves for the tumor, background tissue, and various organs. nih.gov It was observed that the accumulation of the tracer in the tumor reached a plateau approximately 10 minutes after injection. nih.gov
A notable aspect of this preclinical research was the investigation into modulating tracer uptake. Researchers explored the effect of preloading the animal models with specific amino acids to potentially enhance the tumor-to-background contrast. The rationale is that loading cells with amino acids can increase the activity of the system L amino acid transport system, which is the primary mechanism for the tracer's cellular uptake. nih.gov The results demonstrated that preloading with various amino acids significantly increased both tumor uptake and image contrast. nih.gov
| Preloading Amino Acid | Increase in Tumor Uptake (%) | Increase in Image Contrast (%) |
|---|---|---|
| Arginine | 26 | 26 |
| Proline | 15 | 13 |
| Glutamate | 14 | 9 |
| Asparagine | 19 | 15 |
| Tryptophan | 36 | 11 |
| Phenylalanine | 22 | 13 |
These animal SPECT studies are crucial for establishing the tracer's potential for imaging various tumors, including brain tumors like gliomas and extracranial tumors. researchgate.netnih.govnih.gov The ability to visualize intense uptake of the radiotracer in tumors forms the basis for its translation into clinical applications. nih.gov
To maximize the diagnostic information obtained from preclinical studies, SPECT imaging with agents like this compound is often integrated with anatomical imaging modalities, most notably Magnetic Resonance Imaging (MRI). While SPECT provides functional information on amino acid transport and metabolic activity, which is often elevated in tumors, MRI offers high-resolution anatomical details of the soft tissues.
In preclinical animal models of glioma, MRI is frequently used to confirm successful tumor cell implantation and to monitor tumor growth. snmjournals.org The fusion of SPECT and MR images provides a powerful tool for researchers. nih.gov This co-registration allows for the precise anatomical localization of areas with high tracer uptake seen on SPECT. nih.gov For instance, in studies of cerebral gliomas, the integration of SPECT/MR images makes it possible to accurately identify the location of active tumor recurrence in relation to the surrounding brain structures. nih.gov This combined approach improves the diagnostic assessment of tumors compared to either modality alone. snmjournals.org The anatomical precision of MRI guides the interpretation of the functional SPECT data, helping to distinguish viable tumor tissue from post-treatment changes such as necrosis or scarring, which may appear abnormal on MRI but would not show significant tracer uptake. nih.gov
Comparative Analysis with Other Radiolabeled Amino Acid Derivatives in Research
Comparison with Other Radioiodinated Tyrosine Analogs
Radioiodinated tyrosine analogs have been extensively developed as probes for single-photon emission computed tomography (SPECT) to visualize altered amino acid transport in tumors. Their design often involves structural modifications to the parent L-tyrosine molecule to optimize imaging characteristics, such as enhancing metabolic stability and improving tumor-to-background ratios.
L-3-[123I]Iodo-alpha-methyltyrosine ([123I]IMT)
L-3-[123I]Iodo-alpha-methyltyrosine ([123I]IMT) is a well-established artificial amino acid analog used for SPECT imaging, particularly of brain tumors. nih.govepistemonikos.org Its key structural feature is the methylation of the alpha-carbon, which prevents its incorporation into proteins and makes it metabolically stable. nih.gov
Research Findings:
Uptake and Retention: [123I]IMT is transported into cells, including glioma cells, predominantly via the large neutral amino acid transporter system (L-system). nih.gov Unlike natural amino acids, it is not metabolized or incorporated into proteins. nih.gov Clinical studies in glioma patients show that [123I]IMT reaches maximal uptake around 15 minutes post-injection, followed by a gradual washout from both tumor and normal brain tissue. nih.gov
Clinical Utility: The uptake of [123I]IMT correlates with tumor cell proliferation and is used to delineate tumor extent, assist in biopsy guidance, and differentiate tumor recurrence from post-therapy changes. nih.govnih.gov
Comparison with 3-(131I)Iodo-L-tyrosine: The primary distinction lies in their metabolic fate. [123I]IMT is designed for metabolic stability; its alpha-methylation blocks peptide bond formation, making it a tracer of amino acid transport activity only. nih.gov In contrast, this compound is a substrate for thyroid peroxidase and is incorporated into thyroglobulin to form thyroid hormones. scialert.net This fundamental metabolic difference leads to distinct biodistribution profiles. While [123I]IMT allows for clear tumor imaging against a relatively low background, this compound would be expected to show intense, specific accumulation in the thyroid gland and be subject to in vivo deiodination, potentially increasing background signal and complicating its use for imaging non-thyroidal tumors.
| Feature | L-3-[123I]Iodo-alpha-methyltyrosine ([123I]IMT) | This compound |
| Structure | Alpha-methylated L-tyrosine analog | Natural iodinated L-tyrosine |
| Metabolism | Metabolically stable; not incorporated into proteins nih.gov | Metabolized; incorporated into thyroglobulin scialert.net |
| Primary Uptake | L-system amino acid transporter nih.gov | Thyroid hormone synthesis pathway |
| Application | SPECT imaging of amino acid transport (e.g., in gliomas) nih.govnih.gov | Thyroid function studies |
| Key Difference | Designed for metabolic trapping and transport imaging | Biologically active hormone precursor |
2-[125I]Iodo-L-tyrosine
2-Iodo-L-tyrosine is a positional isomer of 3-iodo-L-tyrosine, with the iodine atom attached at the ortho-position relative to the hydroxyl group. This structural change can influence its interaction with transporters and enzymes.
Research Findings:
Uptake Mechanism: Studies in rhabdomyosarcoma cells have shown that radioiodinated 2-iodo-L-tyrosine is taken up by Na+-independent LAT transport systems, similar to other large neutral amino acids. nih.gov
In Vivo Behavior: In tumor-bearing rats, [123I]-2-iodo-L-tyrosine demonstrated tumor uptake, although its clearance from the blood was noted to be relatively fast. nih.gov
Comparison with this compound: The key difference is the position of the iodine atom on the tyrosine ring. The natural iodination of tyrosine in the thyroid gland occurs at the 3 and 5 positions (meta-positions) to form monoiodotyrosine and diiodotyrosine. scialert.net Therefore, this compound is a natural substrate for the thyroid hormone synthesis pathway. 2-[125I]Iodo-L-tyrosine, with its ortho-iodine, is not a natural intermediate. While it can utilize amino acid transporters to enter cells, its subsequent metabolic processing would likely differ from that of the 3-iodo isomer, potentially affecting its retention and suitability as a tracer for specific metabolic pathways.
| Feature | 2-[125I]Iodo-L-tyrosine | This compound |
| Structure | Iodine at ortho-position | Iodine at meta-position |
| Biological Role | Not a natural hormone precursor | Natural thyroid hormone precursor wikipedia.org |
| Primary Uptake | L-system amino acid transporter nih.gov | Thyroid hormone synthesis pathway |
| Key Difference | Positional isomer with potentially altered enzymatic recognition | Natural substrate for thyroid peroxidase scialert.net |
4-Iodo-L-meta-tyrosine and 6-Iodo-L-meta-tyrosine
L-meta-tyrosine is an isomer of L-tyrosine where the hydroxyl group is at the meta-position of the phenyl ring instead of the para-position. Iodination of this molecule creates novel amino acid analogs.
Research Findings:
4-Iodo-L-meta-tyrosine: Studies using 4-(125I)-iodo-L-meta-tyrosine (4-[125I]-mTyr) have shown it to be a metabolically stable compound. nih.gov It demonstrated high accumulation in the pancreas and kidney, with brain uptake comparable to that of [125I]IMT. Notably, it exhibited faster blood clearance than [125I]IMT and was rapidly excreted in the urine, with over 98% of the tracer remaining intact. nih.gov Its uptake is stereospecific and occurs via an L-tyrosine competitive, energy-dependent transport system. nih.gov
6-Iodo-L-meta-tyrosine: There is limited specific research available in peer-reviewed literature detailing the synthesis and biological evaluation of 6-iodo-L-meta-tyrosine as a radiotracer.
Comparison with this compound: The comparison with 4-[125I]-mTyr highlights significant differences in both structure and metabolic stability. 4-[125I]-mTyr is an artificial amino acid based on the meta-tyrosine backbone, which contributes to its high metabolic stability and resistance to deiodination. nih.gov This stability is a desirable characteristic for a diagnostic imaging agent. This compound is based on the natural para-tyrosine structure and is readily metabolized by the thyroid gland. This leads to a completely different pharmacological profile, where 4-[125I]-mTyr acts as a stable marker of amino acid transport, while this compound participates actively in metabolic pathways. scialert.netnih.govnih.gov
| Feature | 4-Iodo-L-meta-tyrosine | This compound |
| Structure | Iodinated L-meta-tyrosine analog | Iodinated L-para-tyrosine |
| Metabolism | High metabolic stability; resistant to deiodination nih.gov | Metabolized; incorporated into thyroglobulin scialert.net |
| Biodistribution | High uptake in pancreas and kidney; rapid renal excretion nih.gov | High specific uptake in the thyroid gland |
| Key Difference | Artificial, stable analog for transport imaging | Natural, metabolically active precursor |
p-[131I]Iodo-L-phenylalanine ([131I]IPA)
p-Iodo-L-phenylalanine is an analog of the essential amino acid phenylalanine. Labeled with iodine-123 for SPECT or iodine-131 (B157037) for therapeutic applications, it has shown promise in glioma research. nih.govnih.govsnmjournals.org
Research Findings:
Uptake and Retention: [123I]IPA is transported across the blood-brain barrier and accumulates in glioma cells. A key characteristic of IPA is its prolonged retention within tumor tissue, in contrast to the known washout of [123I]IMT. nih.govresearchgate.net This persistent accumulation makes its I-131 labeled version, [131I]IPA, a candidate for targeted radionuclide therapy. nih.govnih.gov
Therapeutic Potential: Studies have demonstrated that [131I]IPA has antiproliferative and tumoricidal effects on experimental gliomas and is being investigated in clinical studies as a systemic endoradiotherapy agent. snmjournals.orguu.nl
Comparison with this compound: Both compounds are labeled with the therapeutic radionuclide 131I, but their underlying pharmacology is distinct. [131I]IPA is a phenylalanine analog designed for high uptake and prolonged retention in tumors, delivering a sustained radiation dose. nih.govresearchgate.net this compound is a tyrosine derivative whose primary biological destination is the thyroid. While it would deliver a high radiation dose to thyroid tissue (making it useful for treating thyroid disorders), its retention in other tumors like gliomas is not expected to be as high or prolonged as that of [131I]IPA. The research focus for [131I]IPA is extra-thyroidal cancer therapy, leveraging its favorable tumor retention properties. snmjournals.org
| Feature | p-[131I]Iodo-L-phenylalanine ([131I]IPA) | This compound |
| Structure | Iodinated L-phenylalanine analog | Iodinated L-tyrosine |
| Tumor Kinetics | Prolonged retention in gliomas nih.govresearchgate.net | Not optimized for tumor retention |
| Application | Targeted radionuclide therapy for gliomas snmjournals.orguu.nl | Primarily thyroid-related applications |
| Key Difference | Phenylalanine-based analog designed for therapeutic retention | Tyrosine-based precursor with primary thyroid avidity |
Comparison with Carbon-11 (B1219553) and Fluorine-18 (B77423) Labeled Amino Acids
Positron Emission Tomography (PET) offers higher sensitivity and spatial resolution than SPECT. Amino acids labeled with positron emitters like carbon-11 and fluorine-18 are widely used in clinical neuro-oncology.
[11C]Methionine ([11C]MET)
[11C]Methionine is one of the most extensively studied amino acid PET tracers for brain tumor imaging. As a natural amino acid, it is actively transported into cells and participates in protein synthesis.
Research Findings:
Uptake and Metabolism: [11C]MET uptake in tumors is primarily mediated by the L-system transporter and reflects both amino acid transport and protein synthesis. Its accumulation provides a high tumor-to-background contrast because uptake in normal brain tissue is low. nih.gov
Clinical Performance: A comparative study with [123I]IMT in gliomas showed that both tracers had similar uptake in the early phase. However, over time, [123I]IMT showed significant washout from tumors, whereas [11C]MET concentration remained constant, likely reflecting its incorporation into proteins. nih.gov
Comparison with this compound: The comparison with [11C]MET involves differences in the radionuclide, imaging modality, and metabolic pathway.
Imaging Modality: [11C]MET is a PET tracer, offering superior imaging quality over the SPECT or planar imaging possible with 131I. The short 20.4-minute half-life of 11C requires an on-site cyclotron, whereas the 8-day half-life of 131I allows for centralized production.
Metabolic Fate: [11C]MET is a direct building block for proteins, and its accumulation reflects the rate of protein synthesis, a hallmark of tumor proliferation. nih.gov this compound is an intermediate for hormone synthesis, a highly specialized metabolic pathway largely confined to the thyroid. scialert.net
Tracer Characteristics: The transport mechanisms of [11C]MET and tyrosine analogs like IMT are quite similar, dominated by the L-system. However, the ultimate biological fate (protein synthesis vs. hormone synthesis) is fundamentally different, making them suitable for interrogating different aspects of cellular metabolism.
| Feature | [11C]Methionine ([11C]MET) | This compound |
| Radionuclide | Carbon-11 (Positron emitter) | Iodine-131 (Beta/Gamma emitter) |
| Imaging Modality | PET | SPECT / Planar Imaging |
| Metabolism | Incorporated into proteins nih.gov | Incorporated into thyroglobulin scialert.net |
| Application | PET imaging of tumor protein synthesis and transport nih.gov | Thyroid function studies and therapy |
| Key Difference | Tracer for general protein synthesis; PET imaging | Tracer for specific hormone synthesis; SPECT imaging |
[11C]Tyrosine ([11C]TYR)
[11C]Tyrosine is a PET tracer that utilizes the carbon-11 isotope. As a radiolabeled version of the natural amino acid tyrosine, its primary application in research is the in vivo measurement of protein synthesis rates (PSR). nih.govnih.govresearchgate.net Studies have demonstrated its validity for visualizing brain tumors and quantifying PSR, which can be valuable for therapy evaluation. nih.govresearchgate.net
In comparison to this compound, [11C]TYR offers the advantage of being a PET tracer, providing better image resolution. nih.gov However, the very short half-life of Carbon-11 (approximately 20 minutes) is a significant limitation, necessitating an on-site cyclotron for its production and restricting its use to specialized centers. mdpi.com This contrasts sharply with the long half-life of Iodine-131 (about 8 days), which allows for transport and more flexible scheduling of research protocols. Furthermore, [11C]TYR is incorporated into proteins, and its metabolism can be complex, with metabolites like 11CO2 and 11C-proteins appearing in plasma shortly after injection. nih.govresearchgate.net
O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET)
[18F]FET is an artificial amino acid analog and one of the most widely evaluated PET tracers for brain tumor imaging. nih.gov Labeled with Fluorine-18, which has a convenient half-life of about 110 minutes, [18F]FET can be produced at a central location and distributed to other research centers. mdpi.comnih.gov Unlike natural amino acids, [18F]FET is not incorporated into proteins, meaning its uptake primarily reflects amino acid transport activity, which is upregulated in tumor cells. nih.govsnmjournals.org
When compared with iodinated tyrosine derivatives, [18F]FET demonstrates the superior imaging characteristics of PET over SPECT. researchgate.netnih.gov A direct comparative study between [18F]FET PET and SPECT using an iodinated analog (123I-IMT) found that while uptake ratios correlated significantly, [18F]FET PET provided significantly higher tumor-to-brain contrast and better discrimination of anatomical structures. researchgate.netnih.gov This suggests that [18F]FET offers a more precise delineation of metabolically active tumor tissue. researchgate.net While both tracer uptakes are mediated by the L-type amino acid transport system, [18F]FET's favorable kinetics and imaging properties have made it a promising tracer for routine clinical practice. nih.govrug.nl
[18F]Fluoro-alpha-methyltyrosine ([18F]FMT)
[18F]FMT is another 18F-labeled artificial amino acid developed for PET imaging. snmjournals.org Like [18F]FET, it is not a natural amino acid and its uptake in tumor cells is mediated by amino acid transport systems. snmjournals.org Research has shown that [18F]FMT PET is useful for differentiating between malignant tumors and benign lesions due to its relative specificity for malignant cells. snmjournals.org Its uptake has been correlated with the expression of the L-type amino acid transporter 1 (LAT1). snmjournals.org
Compared to this compound, [18F]FMT benefits from the higher resolution and sensitivity of PET imaging. nih.gov As an artificial amino acid, its metabolic fate is simpler than that of natural amino acids, primarily reflecting transport rather than incorporation into proteins. The 110-minute half-life of 18F provides a logistical advantage over the very short-lived 11C-labeled tracers and a different research application window compared to the long-lived 131I.
[18F]FDOPA (L-3,4-dihydroxy-6-[18F]fluorophenylalanine)
[18F]FDOPA is a PET tracer that is an analog of L-DOPA, the precursor to dopamine (B1211576). nih.gov Its uptake mechanism is twofold: it is transported into cells via amino acid transporters like LAT1, and in certain cells, it is also a substrate for the enzyme aromatic amino acid decarboxylase (AADC), which converts it to [18F]dopamine. nih.govnih.govsnmmi.org This dual mechanism makes it particularly useful for imaging neuroendocrine tumors, which have high AADC activity, as well as brain tumors where uptake is driven by increased amino acid transport. nih.govsnmmi.org
In contrast to this compound, [18F]FDOPA's utility is enhanced by its role in specific metabolic pathways beyond general amino acid transport. snmmi.org The trapping mechanism via decarboxylation can provide high-contrast images in certain tumor types. mdpi.com However, this complex metabolism can also be a drawback for kinetic analyses. researchgate.net Like other 18F-labeled tracers, [18F]FDOPA has a practical half-life of approximately 110 minutes and leverages the superior imaging quality of PET. mdpi.com
Contrasting Transport and Metabolic Characteristics in Research Models
The utility of radiolabeled amino acid derivatives in research is fundamentally tied to their transport and metabolic pathways. Increased amino acid transport is a hallmark of many cancers, driven by the need for nutrients to support proliferation. nih.govplos.org The primary mechanism for the uptake of this compound and the other compared tracers is the L-type amino acid transport system, particularly the LAT1 subtype, which is upregulated in a wide range of human cancers. nih.govplos.orgnih.govmdpi.com
While all these tracers are substrates for LAT1, their subsequent metabolic fates differ significantly, which is a key point of contrast in research models.
This compound & [11C]Tyrosine : As analogs of a natural amino acid, they are expected to be incorporated into proteins via tRNA synthetases. nih.govdrugbank.com This makes them suitable for studies aiming to measure protein synthesis rates. nih.govnih.gov However, this also leads to a more complex metabolic profile with multiple radiolabeled metabolites appearing in plasma and tissue, which can complicate kinetic modeling. nih.govresearchgate.net
[18F]FET & [18F]FMT : These are artificial amino acids. A key characteristic is that they are transported into the cell by LATs but are not significantly incorporated into proteins. nih.govsnmjournals.org Their accumulation, therefore, more purely reflects the activity of the amino acid transport systems. nih.gov This metabolic stability is an advantage for imaging studies focused on transport activity, as it simplifies data analysis. nih.gov
[18F]FDOPA : This tracer has a unique metabolic pathway. After being transported into the cell, it can be decarboxylated by AADC to [18F]fluorodopamine. nih.govsnmmi.org This enzymatic conversion effectively traps the radiolabel inside the cell, a process that is distinct from protein incorporation. mdpi.com This makes it highly effective for imaging tumors that overexpress AADC. snmmi.org
Studies using L-amino acid infusions have shown that the uptake of iodinated tyrosine analogs like IMT can be competitively inhibited, confirming their reliance on these transport systems. nih.gov The choice of tracer in a research model thus depends on the specific biological question: measuring protein synthesis ([11C]TYR), assessing amino acid transporter activity ([18F]FET, [18F]FMT), or probing a specific enzymatic pathway ([18F]FDOPA).
Relative Advantages and Limitations for Research Applications
The selection of a radiolabeled amino acid for a research application involves a trade-off between the physical properties of the radioisotope, the biological behavior of the molecule, and the capabilities of the imaging modality.
| Tracer | Imaging Modality | Isotope | Half-Life | Key Advantages for Research | Key Limitations for Research |
| This compound | SPECT | 131I | ~8 days | Long half-life allows for longitudinal studies and flexible scheduling. SPECT is more widely available and less costly. nih.gov | Lower image resolution and sensitivity compared to PET. nih.govdigirad.com Higher radiation burden due to long half-life and particle emissions. |
| [11C]Tyrosine ([11C]TYR) | PET | 11C | ~20 min | Measures protein synthesis rate directly. nih.govnih.gov PET offers high resolution and sensitivity. nih.gov | Very short half-life requires an on-site cyclotron, limiting accessibility. mdpi.com Complex metabolism. nih.gov |
| O-(2-[18F]Fluoroethyl)-L-tyrosine ([18F]FET) | PET | 18F | ~110 min | Good compromise on half-life allows for off-site production. mdpi.com Metabolically stable (not incorporated into proteins), reflecting transport activity. snmjournals.org High tumor-to-background contrast. researchgate.netnih.gov | Uptake can occur in inflammatory tissues, though reportedly less than some other tracers. snmjournals.org |
| [18F]Fluoro-alpha-methyltyrosine ([18F]FMT) | PET | 18F | ~110 min | Good half-life for logistical convenience. mdpi.com High specificity for malignant cells has been reported. snmjournals.org Reflects transport activity. snmjournals.org | Uptake may be lower compared to other tracers like [18F]FDG. snmjournals.org |
| [18F]FDOPA | PET | 18F | ~110 min | Dual uptake mechanism (transport and enzymatic trapping) provides high contrast in specific tumors (e.g., neuroendocrine). nih.govsnmmi.org Good half-life. mdpi.com | Complex metabolism can complicate kinetic modeling. researchgate.net Uptake in inflamed tissues can occur. mdpi.com |
Advanced Analytical Techniques for 3 131i Iodo L Tyrosine Research
Radiometric Detection and Quantification Methods
The presence of the iodine-131 (B157037) (¹³¹I) isotope in 3-(¹³¹I)Iodo-L-tyrosine is the cornerstone of its detection and quantification. ¹³¹I is a gamma-emitting radionuclide, and this property allows for its direct measurement using specialized detectors. ahajournals.org
Gamma Spectroscopy and Counters: The primary method for quantifying 3-(¹³¹I)Iodo-L-tyrosine is gamma-ray spectrometry. researchgate.net This technique measures the energy spectrum of gamma radiation emitted from a sample. numberanalytics.com High-purity germanium (HPGe) detectors are often employed for their excellent energy resolution, allowing for the precise identification and quantification of ¹³¹I, even in the presence of other radionuclides. researchgate.net For routine measurements, sodium iodide (NaI(Tl)) and lanthanum bromide (LaBr₃(Ce)) scintillation detectors are also utilized. researchgate.net In preclinical studies, tissue and fluid samples are analyzed using gamma counters to determine the concentration of the radiopharmaceutical, typically expressed as a percentage of the injected dose per gram of tissue (%ID/g). nih.govaacrjournals.org
Liquid Scintillation Counting (LSC): While gamma counting is more direct for ¹³¹I, LSC is another radiometric technique that can be used, particularly in the context of human absorption, distribution, metabolism, and excretion (ADME) studies. clinmedjournals.org In this method, the sample is mixed with a scintillation cocktail that emits light upon interaction with the radiation from ¹³¹I, which is then detected by photomultiplier tubes.
The choice of radiometric detection method often depends on the specific requirements of the study, including the sample type, the required sensitivity, and the presence of other radioactive isotopes.
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical tool used to identify and quantify compounds based on their mass-to-charge ratio. moravek.com In the context of 3-(¹³¹I)Iodo-L-tyrosine research, MS is invaluable for identifying metabolites and confirming the structure of the compound. numberanalytics.commoravek.com
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For the analysis of non-volatile compounds like amino acids, a derivatization step is typically required to make them volatile. For instance, 3-Iodo-L-tyrosine can be derivatized with tert-butyldimethylsilyl (TBDMS) for GC-MS analysis. nist.gov This technique is particularly useful for identifying and quantifying metabolites of 3-(¹³¹I)Iodo-L-tyrosine in biological samples. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is another hybrid technique that couples high-performance liquid chromatography (HPLC) with mass spectrometry. It is highly effective for analyzing complex mixtures and can be used to identify and quantify 3-(¹³¹I)Iodo-L-tyrosine and its metabolites in various biological matrices without the need for derivatization. spectroscopyonline.combattelle.org High-resolution mass spectrometry (HRMS) coupled with LC can provide highly accurate mass measurements, aiding in the confident identification of metabolites. spectroscopyonline.comthermofisher.com Tandem mass spectrometry (MS-MS) can further provide structural information by fragmenting the parent ion and analyzing the resulting fragment ions. nih.govmassbank.eu
Accelerator Mass Spectrometry (AMS): For studies requiring ultra-high sensitivity, such as microdosing studies, accelerator mass spectrometry can be employed. pharmaron.com AMS is capable of detecting radiolabeled compounds at attomole levels, allowing for the use of very low doses of radioactivity. clinmedjournals.orgpharmaron.com
These mass spectrometry techniques provide crucial information on the metabolic pathways of 3-(¹³¹I)Iodo-L-tyrosine, helping to understand how the compound is processed in the body.
Spectroscopic Methods for Structural Confirmation and Purity
Spectroscopic methods are essential for confirming the chemical structure and assessing the purity of 3-(¹³¹I)Iodo-L-tyrosine, particularly during its synthesis and quality control processes.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. moravek.com Both proton (¹H) and carbon-13 (¹³C) NMR can provide detailed information about the chemical environment of the atoms within the 3-iodo-L-tyrosine molecule. nih.govchemicalbook.comnih.gov While the radioactive nature of ¹³¹I presents challenges, NMR analysis of the non-radioactive analogue, 3-iodo-L-tyrosine, is a standard procedure to confirm the successful synthesis of the core chemical structure. nih.gov In some cases, NMR has been explored as a method to determine radiochemical purity, potentially complementing or replacing traditional radio-HPLC methods. nih.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. ej-eng.org It is a relatively simple and robust technique used to identify organic compounds containing chromophores, such as the aromatic ring in tyrosine. ej-eng.orgethz.chup.ac.za The UV-Vis spectrum of 3-iodo-L-tyrosine can be used to confirm the presence of the iodinated tyrosine structure and to quantify the compound in solution. nih.gov A photodiode-array detector coupled with HPLC allows for the continuous monitoring of absorbance at different wavelengths, aiding in the identification and quantification of iodoamino acids. nih.gov
These spectroscopic methods are integral to the quality assurance of 3-(¹³¹I)Iodo-L-tyrosine, ensuring that the correct compound is being used in research and that it is free from significant impurities.
Chromatography for Compound Separation and Analysis
Chromatographic techniques are fundamental for the separation, purification, and analysis of 3-(¹³¹I)Iodo-L-tyrosine and its related compounds. numberanalytics.com These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase. numberanalytics.com
High-Performance Liquid Chromatography (HPLC): HPLC is a highly versatile and widely used technique for the analysis of radiopharmaceuticals. numberanalytics.com Reversed-phase HPLC, often using a C8 or C18 column, is commonly employed to separate 3-(¹³¹I)Iodo-L-tyrosine from its precursors, byproducts, and potential radiochemical impurities. nih.govsnmjournals.org The separation can be monitored using a UV detector and a radioactivity detector in series, allowing for the determination of both chemical and radiochemical purity. iaea.org A mixed-mode column with both hydrophobic and anion-exchange properties can also be used for the simultaneous analysis of iodinated tyrosines and iodide. zodiaclifesciences.com
Thin-Layer Chromatography (TLC): TLC is a simpler and more rapid chromatographic technique that is often used for routine quality control and for monitoring the progress of radiolabeling reactions. numberanalytics.com By spotting the sample on a TLC plate and developing it with an appropriate solvent system, the separation of 3-(¹³¹I)Iodo-L-tyrosine from impurities like free ¹³¹I-iodide can be achieved. The distribution of radioactivity on the plate is then analyzed using a phosphor imager or by cutting the plate into sections and counting them in a gamma counter.
The choice between HPLC and TLC depends on the specific analytical need, with HPLC providing higher resolution and quantification accuracy, while TLC offers speed and simplicity for qualitative or semi-quantitative assessments.
Autoradiography in Tissue Distribution Studies
Autoradiography is a powerful imaging technique that provides a detailed visualization of the distribution of radiolabeled compounds within tissues and organs. ahajournals.org For 3-(¹³¹I)Iodo-L-tyrosine, autoradiography is used in preclinical studies to understand its localization at a microscopic level.
Following administration of 3-(¹³¹I)Iodo-L-tyrosine to an animal model, tissues of interest are excised, frozen, and sectioned. nih.gov These thin tissue sections are then placed in contact with a photographic emulsion or a phosphor imaging plate. The radiation emitted from the ¹³¹I in the tissue exposes the film or plate, creating an image that reflects the distribution of the radiolabeled compound. ahajournals.orgnih.gov
This technique allows for the correlation of radioactivity with specific histological features, providing valuable information on the cellular and subcellular localization of 3-(¹³¹I)Iodo-L-tyrosine. snmjournals.org For example, it can be used to compare the uptake of the tracer in tumor tissue versus surrounding healthy tissue. ahajournals.orgsnmjournals.org Double-tracer autoradiography can even be performed to simultaneously assess the distribution of two different radiolabeled compounds. ahajournals.org
Quantitative Imaging Analysis in Preclinical Models
In preclinical research, quantitative imaging techniques are employed to assess the biodistribution of 3-(¹³¹I)Iodo-L-tyrosine in living animal models over time. This provides crucial information about the uptake, retention, and clearance of the compound from various organs and tissues, including tumors.
Single-Photon Emission Computed Tomography (SPECT): SPECT is a nuclear medicine imaging technique that can be used to visualize the three-dimensional distribution of gamma-emitting radionuclides like ¹³¹I in the body. nih.govnih.gov In preclinical studies, SPECT imaging of animals administered 3-(¹³¹I)Iodo-L-tyrosine allows for non-invasive, longitudinal assessment of its biodistribution. viamedica.pl
Region-of-Interest (ROI) Analysis: To quantify the uptake of 3-(¹³¹I)Iodo-L-tyrosine from SPECT images, regions of interest (ROIs) are drawn around specific organs or tissues, such as tumors, brain, liver, and kidneys. aacrjournals.orgiaea.orgresearchgate.netsnmjournals.org The radioactivity concentration within these ROIs is then calculated, often expressed as the percentage of the injected dose per gram of tissue (%ID/g). snmjournals.org
Tumor-to-Background Ratios: A key parameter derived from ROI analysis is the tumor-to-background ratio, such as the tumor-to-brain or tumor-to-muscle ratio. snmjournals.org These ratios provide an indication of the specificity of the tracer for the target tissue and are important for evaluating its potential as a tumor imaging agent. snmjournals.org For example, a high tumor-to-brain ratio suggests that the tracer accumulates preferentially in the tumor compared to the surrounding healthy brain tissue.
The data obtained from these quantitative imaging analyses are critical for assessing the pharmacokinetic profile of 3-(¹³¹I)Iodo-L-tyrosine and for predicting its potential efficacy and dosimetry in a clinical setting.
Research Directions and Emerging Concepts
Development of Novel Radioiodination Strategies for Tyrosine Derivatives
The synthesis of radioiodinated tyrosine derivatives is a cornerstone for the development of effective radiopharmaceuticals. mdpi.com Traditional methods for radioiodination can be broadly categorized into direct and indirect approaches. mdpi.com Direct radioiodination involves the electrophilic substitution of radioiodine onto the tyrosine residue. mdpi.com This is often achieved by oxidizing iodide (I⁻) to a more electrophilic species (I⁺) using agents like Chloramine-T or Iodogen. mdpi.comnih.gov While straightforward, this method can sometimes impact the biological function of the molecule if the tyrosine residue is critical for its activity. mdpi.com
To overcome these limitations, novel strategies are being developed. These include the use of organometallic precursors such as arylstannanes and aryltrimethylsilanes. mdpi.comacs.org For instance, the synthesis of radioiodinated compounds can be achieved through iododestannylation or iododesilylation reactions. acs.orgnih.gov These methods offer better control over the site of iodination and can proceed under milder conditions, thus preserving the integrity of sensitive biomolecules. mdpi.com An alternative approach involves isotope exchange reactions, which can be suitable for producing radioiodinated compounds like [¹³¹I]MIBG, although it may be challenging to separate the final product from the starting material. nih.gov
| Strategy | Precursor/Reagent | Key Features |
| Direct Electrophilic Substitution | Tyrosine residue, Oxidizing agent (e.g., Chloramine-T, Iodogen) | Relatively simple, but may alter biological function. mdpi.comnih.gov |
| Iododestannylation | N-Boc-bromo- or iodophenylalanine to form a tributylstannyl group | Allows for site-specific iodination under standard conditions. nih.gov |
| Iododesilylation | Aryltrimethylsilane | Can achieve high radiochemical yields, often performed in acidic media. acs.org |
| Isotope Exchange | Non-radioactive aryl iodides, Cu(II) catalyst | Useful for certain compounds, but separation of product can be difficult. nih.gov |
Elucidation of Specific Amino Acid Transporter Subtypes in Disease Models
The uptake of 3-(¹³¹I)Iodo-L-tyrosine and its analogs in diseased tissues, particularly tumors, is largely mediated by specific amino acid transporters. Research has increasingly focused on identifying which transporter subtypes are involved, as this can provide insights into tumor biology and offer targets for therapy. Studies have shown that the transport of radiolabeled amino acid analogs like 3-[¹²³I]Iodo-alpha-methyl-L-tyrosine (IMT) is significantly influenced by the proliferation rate of tumor cells.
A key player in the transport of these compounds is the L-type amino acid transporter 1 (LAT1). kanazawa-u.ac.jpnih.gov In vitro studies using human glioma and small-cell lung cancer cell lines have demonstrated that the uptake of IMT is predominantly mediated by the L transport system. rug.nlnih.gov This system is sodium-independent and can be inhibited by the synthetic amino acid analog 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH). kanazawa-u.ac.jp The high expression of LAT1 in many types of cancer cells explains the high accumulation of radioiodinated tyrosine derivatives in tumors. nih.govnih.gov Further research aims to explore the role of other transporter subtypes and their modulation in various disease models to improve the specificity of these radiotracers. nih.gov
Investigation of Radiosensitizing Effects in Preclinical Therapy Models
There is growing interest in the potential of radioiodinated compounds to act as radiosensitizers, enhancing the efficacy of external beam radiation therapy. The therapeutic isotope ¹³¹I emits both beta particles, which are cytotoxic, and gamma rays, which can be used for imaging. mdpi.com The localized delivery of radiation by compounds like 3-(¹³¹I)Iodo-L-tyrosine that accumulate in tumors can potentially make cancer cells more susceptible to external radiation.
Preclinical studies have provided evidence for this radiosensitizing effect. For example, a study investigating the combination of p-[¹³¹I]iodo-l-phenylalanine (¹³¹I-IPA) with external beam photon radiotherapy in experimental glioma models demonstrated a significant improvement in survival rates compared to either treatment alone. snmjournals.orgresearchgate.net This suggests a synergistic effect where the internal radionuclide therapy enhances the tumor-killing ability of external radiation. snmjournals.org The mechanisms behind this radiosensitization are still under investigation but may involve the induction of DNA damage and the generation of reactive oxygen species. The development of nanoparticles as radiosensitizers also represents a promising area of research, with the potential to further enhance the therapeutic ratio of radiotherapy. nih.gov
Applications in Studying Cellular Metabolism and Signaling Pathways In Vitro
Radioiodinated tyrosine derivatives are valuable tools for in vitro studies of cellular metabolism and signaling. Because amino acid metabolism is often upregulated in cancer cells to support rapid growth and proliferation, tracers that mimic natural amino acids can be used to probe these metabolic pathways. researchgate.net The uptake of compounds like 3-(¹³¹I)Iodo-L-tyrosine can serve as a surrogate marker for amino acid transport activity, providing insights into the metabolic state of cells. rug.nlnih.gov
In vitro uptake studies in various cell lines have been instrumental in characterizing the transport mechanisms and metabolic fate of these tracers. rug.nl By manipulating experimental conditions, such as the presence of specific inhibitors or changes in the cellular environment, researchers can dissect the contributions of different transporters and metabolic pathways. This information is crucial for understanding the fundamental biology of diseases like cancer and for the development of new therapeutic strategies that target cellular metabolism.
Design of Next-Generation Radiotracers based on Tyrosine Scaffolds
The development of novel radiotracers is a continuous effort to improve diagnostic accuracy and therapeutic efficacy. The tyrosine molecule provides a versatile scaffold for the design of next-generation radiotracers. mdpi.com Modifications to the tyrosine structure, such as the introduction of a radioisotope and other chemical groups, can alter the tracer's pharmacokinetic and pharmacodynamic properties. mdpi.com
Current research focuses on creating tracers with improved tumor-to-background ratios, faster clearance from non-target tissues, and enhanced stability. mdpi.com For example, the development of radiofluorinated tyrosine analogs has been a significant area of research, as fluorine-18 (B77423) offers favorable characteristics for positron emission tomography (PET) imaging. mdpi.com The design of new tracers also involves considering their interaction with specific biological targets, such as amino acid transporters, to achieve higher specificity. kanazawa-u.ac.jp By systematically modifying the tyrosine scaffold, researchers aim to develop radiotracers that are tailored for specific clinical applications, from early diagnosis to personalized therapy. nih.gov
Integration with Multi-Modal Preclinical Imaging Approaches
To gain a comprehensive understanding of biological processes in vivo, there is a growing trend towards integrating different imaging modalities. Preclinical imaging plays a crucial role in this, allowing for the non-invasive monitoring of disease progression and response to therapy in animal models. cnr.it Radiotracers like 3-(¹³¹I)Iodo-L-tyrosine, which are used for single-photon emission computed tomography (SPECT), can be combined with other imaging techniques such as magnetic resonance imaging (MRI) or computed tomography (CT). jbr-pub.org.cncibm.ch
This multi-modal approach provides complementary information. While SPECT offers functional and metabolic data based on the biodistribution of the radiotracer, MRI and CT provide high-resolution anatomical details. jbr-pub.org.cn The fusion of these images allows for a more precise localization of the radiotracer uptake within the anatomical context, improving the interpretation of the imaging data. jbr-pub.org.cn Preclinical research facilities are increasingly equipped with multi-modal imaging platforms to facilitate these integrated studies, which are essential for the development and validation of new radiopharmaceuticals and therapeutic strategies. cnr.itcibm.ch
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing and purifying 3-(131I)Iodo-L-tyrosine for radiopharmaceutical applications?
- Methodological Answer : Synthesis typically involves electrophilic iodination of L-tyrosine using oxidizing agents like Chloramine-T or IODO-GEN® to incorporate . Post-labeling, purification via reversed-phase HPLC or solid-phase extraction is essential to remove unreacted iodide and byproducts. Quality control should include radiochemical purity assessment using radio-TLC (thin-layer chromatography) and HPLC .
Q. How can researchers validate the stability of this compound under physiological conditions?
- Methodological Answer : Stability studies should simulate physiological pH (7.4) and temperature (37°C). Incubate the compound in phosphate-buffered saline (PBS) or serum, then analyze degradation products at intervals using radio-HPLC. Stability is confirmed if ≥95% of the compound remains intact after 24 hours. For in vivo validation, monitor biodistribution in animal models to detect free in thyroid/stomach, indicative of deiodination .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- Mass Spectrometry (MS) : Confirm molecular weight and isotopic pattern.
- NMR : Verify structural integrity of the non-radioactive analog (e.g., -labeled).
- Radio-TLC/HPLC : Quantify radiochemical purity (>98% required for in vivo use).
- Gamma Counting : Measure specific activity (typical range: 1–5 GBq/µmol) .
Advanced Research Questions
Q. How can conflicting data on this compound’s tumor-targeting efficacy be resolved?
- Methodological Answer : Contradictions may arise from variable tumor models or dosimetry protocols. Standardize experimental design:
- Use syngeneic or xenograft models with confirmed tyrosine transporter expression (e.g., LAT1).
- Perform dose-escalation studies (e.g., 1–10 MBq/g body weight).
- Apply multivariate logistic regression to identify confounding factors (e.g., tumor size, iodine uptake heterogeneity) .
Q. What strategies optimize the theragnostic potential of this compound in combined SPECT/MRI imaging?
- Methodological Answer : Conjugate -labeled tyrosine to superparamagnetic iron oxide nanoparticles (SPIONs) for dual-modal imaging. Key steps:
- Functionalize SPIONs with NHS esters for covalent binding to amino groups on tyrosine.
- Validate targeting via autoradiography (SPECT) and T2-weighted MRI signal reduction in tumor tissue.
- Confirm biocompatibility via cytotoxicity assays (e.g., >90% cell viability at 100 µg/mL) .
Q. How do researchers address the high thyroid uptake of free in preclinical biodistribution studies?
- Methodological Answer : Pre-administer potassium iodide (KI) to block thyroid uptake. For mice: 1 mg KI intraperitoneally 1 hour prior to tracer injection. Monitor thyroid radioactivity at 24h post-injection; successful blocking reduces uptake by >80%. Validate using dual-isotope studies (e.g., co-inject -tyrosine and -NaI) to differentiate bound vs. free iodine .
Q. What statistical approaches are appropriate for analyzing time-dependent biodistribution data?
- Methodological Answer : Use nonlinear mixed-effects modeling (NONMEM) to account for inter-subject variability. For time-activity curves, apply log-normal distribution fitting (common for radioactive decay data) and calculate weathering half-lives () using:
ROC curves can evaluate diagnostic accuracy (e.g., tumor vs. muscle uptake) .
Contradictions and Limitations
- Contradiction : reports variable efficacy of in lymph node metastasis, attributed to inconsistent iodine avidity. Resolution requires pre-therapeutic -PET screening to select patients with high uptake .
- Limitation : High renal clearance of this compound may reduce tumor exposure. Mitigate via PEGylation or albumin-binding modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
